molecular formula C14H13Cl2N3O5S B12694056 2-Chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium hydrogen sulphate CAS No. 84522-12-3

2-Chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium hydrogen sulphate

Cat. No.: B12694056
CAS No.: 84522-12-3
M. Wt: 406.2 g/mol
InChI Key: GWGNUZPWCSZTGR-UHFFFAOYSA-M
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Description

EINECS 283-007-3, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction proceeds as follows:

  • Acetone cyanohydrin is reacted with hydrazine hydrate in the presence of a base such as sodium hydroxide.
  • The reaction mixture is then heated to promote the formation of the desired product.
  • The resulting product is purified through recrystallization to obtain pure 2,2’-Azobis(2-methylpropionitrile).

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes:

  • Mixing acetone cyanohydrin and hydrazine hydrate in a reactor.
  • Adding a base to the mixture to facilitate the reaction.
  • Heating the mixture to the required temperature.
  • Purifying the product through crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals can then participate in various polymerization reactions.

Common Reagents and Conditions

    Decomposition: The compound decomposes upon heating, typically at temperatures around 60-80°C, to produce nitrogen gas and free radicals.

    Polymerization: The free radicals generated from the decomposition of 2,2’-Azobis(2-methylpropionitrile) can initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.

Major Products Formed

The major products formed from the decomposition of 2,2’-Azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals then initiate the polymerization of various monomers to form polymers.

Scientific Research Applications

2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:

    Polymer Chemistry: It is extensively used as a radical initiator in the polymerization of various monomers to produce polymers with specific properties.

    Biology: The compound is used in the study of radical-induced biological processes and the effects of free radicals on biological systems.

    Medicine: Research involving 2,2’-Azobis(2-methylpropionitrile) includes the development of drug delivery systems and the study of radical-induced damage in biological tissues.

    Industry: It is used in the production of plastics, resins, and synthetic fibers, where controlled polymerization is essential.

Mechanism of Action

The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves its decomposition to generate free radicals. These radicals then initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The molecular targets and pathways involved include:

    Decomposition: The compound decomposes to form nitrogen gas and free radicals.

    Radical Initiation: The free radicals generated initiate the polymerization of monomers by breaking the double bonds and forming new covalent bonds.

Comparison with Similar Compounds

2,2’-Azobis(2-methylpropionitrile) is unique in its ability to generate free radicals at relatively low temperatures, making it a preferred choice for many polymerization reactions. Similar compounds include:

    Benzoyl Peroxide: Another radical initiator used in polymerization, but it decomposes at higher temperatures compared to 2,2’-Azobis(2-methylpropionitrile).

    Potassium Persulfate: A radical initiator that requires the presence of a reducing agent to generate free radicals.

    Azobisisobutyronitrile (AIBN): A compound similar to 2,2’-Azobis(2-methylpropionitrile) but with different decomposition temperatures and radical generation rates.

Properties

CAS No.

84522-12-3

Molecular Formula

C14H13Cl2N3O5S

Molecular Weight

406.2 g/mol

IUPAC Name

2-chloro-5-(4-chlorophenoxy)-4-(dimethylamino)benzenediazonium;hydrogen sulfate

InChI

InChI=1S/C14H12Cl2N3O.H2O4S/c1-19(2)13-7-11(16)12(18-17)8-14(13)20-10-5-3-9(15)4-6-10;1-5(2,3)4/h3-8H,1-2H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

GWGNUZPWCSZTGR-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=C(C=C(C(=C1)Cl)[N+]#N)OC2=CC=C(C=C2)Cl.OS(=O)(=O)[O-]

Origin of Product

United States

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